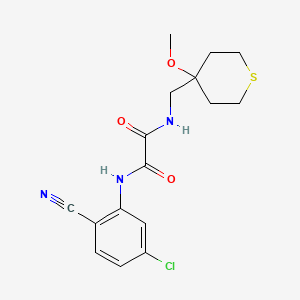![molecular formula C16H8Br2F3N B2734419 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 865659-04-7](/img/structure/B2734419.png)
6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline” is a chemical compound . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline” is C16H8Br2F3N . Unfortunately, the specific molecular structure was not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
Quinoline derivatives, including 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline, are of interest in both synthetic and computational chemistry due to their potential in biological and nonlinear optical research. Studies have involved synthesizing various quinoline derivatives and analyzing their structures through techniques like NMR, FT-IR, UV–Vis, and X-ray diffraction. Computational methods, particularly density functional theory (DFT), are used to explore their geometry, bond orbital analysis, and optical properties (Khalid et al., 2019).
Optical and Electronic Properties
Research has focused on the optical and electronic properties of quinoline derivatives. Investigations include the study of absorption and emission spectra, electrochemical behavior, and thermal stability. The nature of peripheral amines in these compounds significantly influences their electronic absorption spectra, while their emission spectra tend to exhibit similarities across different derivatives. Theoretical simulations, such as time-dependent DFT, are used to rationalize the origin of optical spectra and observed trends (Thomas & Tyagi, 2010).
Applications in Organic Electronics
Quinoline derivatives are studied for their potential applications in organic electronics. Research includes the development of materials with dual exciplex emission properties, useful for creating simplified nondoped white OLEDs (Organic Light Emitting Diodes). The properties of these materials, like electron-donating or accepting nature and emission characteristics, are crucial for their application in OLED technology (Sych et al., 2019).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives are explored, particularly in the context of organic-inorganic photodiode fabrication. These studies involve the deposition of quinoline derivative films and analyzing their absorbance, energy band diagrams, and electrical properties. Such research aids in the development of efficient photodiodes, which are essential components in solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer and Antimicrobial Activities
Certain quinoline derivatives display effective anticancer activity. These compounds are synthesized and their modes of action, such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, are investigated. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which enhances their potential in cancer drug development (Solomon & Lee, 2011).
特性
IUPAC Name |
6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2F3N/c17-12-7-10-4-5-14(22-15(10)13(18)8-12)9-2-1-3-11(6-9)16(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHGAWKOXKALGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)
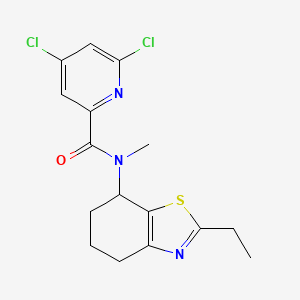
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
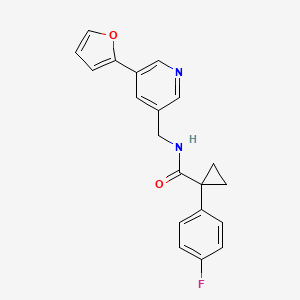
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
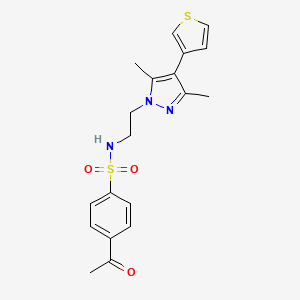
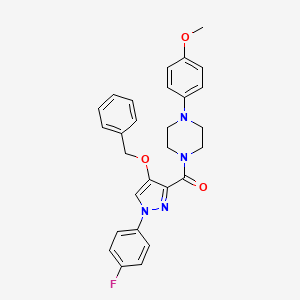
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)
